molecular formula C10H12O6 B14149176 Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate CAS No. 89030-28-4

Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate

Cat. No.: B14149176
CAS No.: 89030-28-4
M. Wt: 228.20 g/mol
InChI Key: AZOPAIOTYYFFHH-UHFFFAOYSA-N
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Description

Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate is a chemical compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate typically involves the reaction of ethyl acetoacetate with formaldehyde and subsequent cyclization. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (6-oxo-3,6-dihydro-2H-pyran-4-yl)propanedioate is unique due to its specific structure, which includes both a pyran ring and ester groups.

Properties

CAS No.

89030-28-4

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

dimethyl 2-(6-oxo-2,3-dihydropyran-4-yl)propanedioate

InChI

InChI=1S/C10H12O6/c1-14-9(12)8(10(13)15-2)6-3-4-16-7(11)5-6/h5,8H,3-4H2,1-2H3

InChI Key

AZOPAIOTYYFFHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=O)OCC1)C(=O)OC

Origin of Product

United States

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